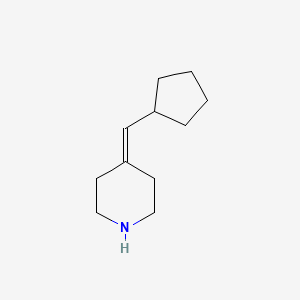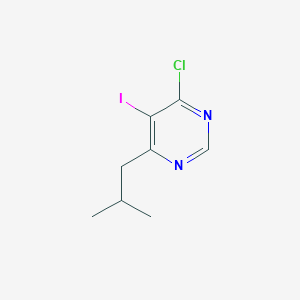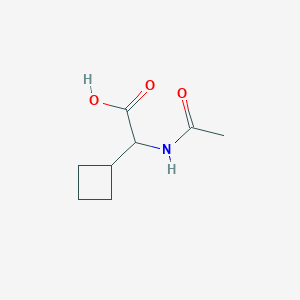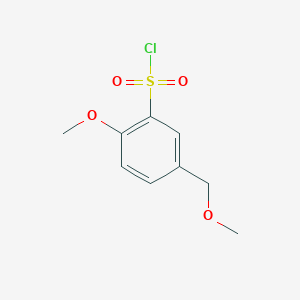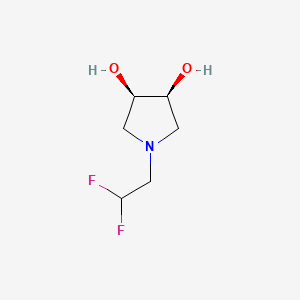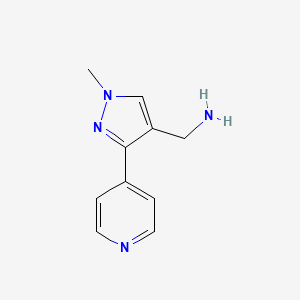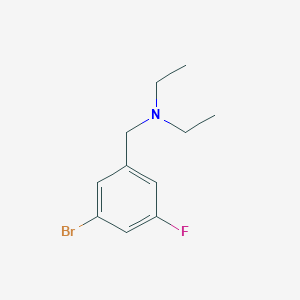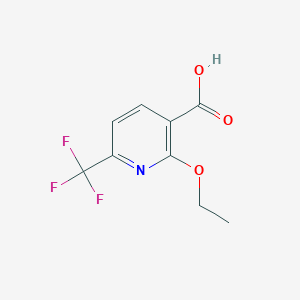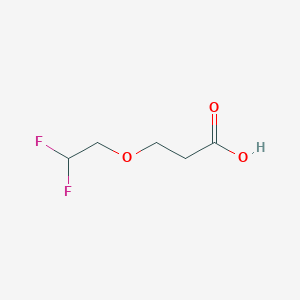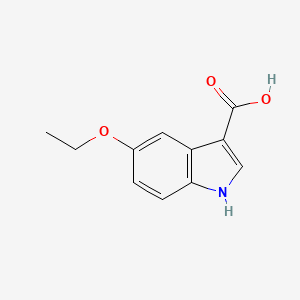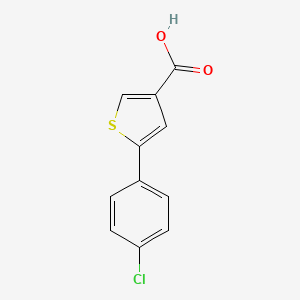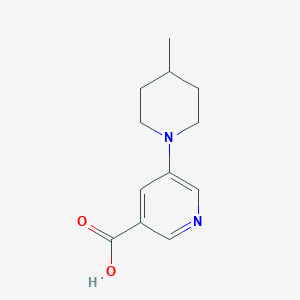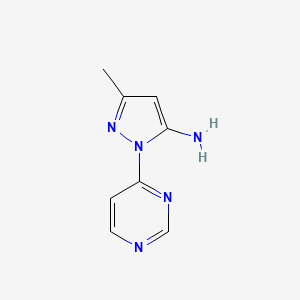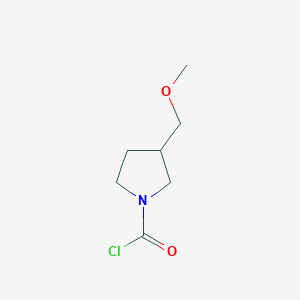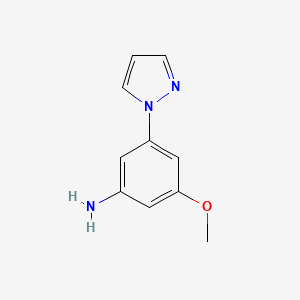
3-methoxy-5-(1H-pyrazol-1-yl)aniline
Overview
Description
“3-methoxy-5-(1H-pyrazol-1-yl)aniline”, also known as 5-Methoxy-1-phenylpyrazol-3-amine or MPAPA, is a synthetic compound with a molecular formula of C11H12N4O. It has a molecular weight of 189.21 g/mol .
Molecular Structure Analysis
The molecular structure of “3-methoxy-5-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group via a methoxy group . The exact structure can be represented by the SMILES stringNC1=CC(N2N=NN=C2)=CC(OC)=C1 .
Scientific Research Applications
-
Cytotoxic Agents
- Field : Medicinal Chemistry
- Application : A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized as potential cytotoxic agents .
- Method : These compounds were synthesized in various steps with acceptable reaction procedures with quantitative yields and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .
- Results : Most of the derivatives exhibited promising cytotoxic activity. Particularly, compounds 8j and 8e demonstrated remarkable cytotoxic activity with IC50 values 0.426 µM±0.455 and 0.608 µM±0.408, respectively, which are even better than the standard drug cisplatin 0.636 µM±0.458 .
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : Indole derivatives possess various biological activities, including antiviral activity .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L .
-
Insecticidal Compounds
- Field : Agrochemistry
- Application : Pyrazole derivatives have been used in the synthesis of insecticidal compounds .
- Method : A specific scaffold, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al .
- Results : The compound was tested against species Helicoverpa armigera and Plutella xylostella as standard tebufenozide .
-
Photoluminescent Materials
- Field : Material Science
- Application : 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics .
- Method : These compounds were synthesized and tested for their photoluminescent properties .
- Results : They showed good thermal stability and washing resistance, and can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Pyrazoles present various biological activities, including antimicrobial activity .
- Method : Various pyrazole derivatives were synthesized and tested for their antimicrobial properties .
- Results : The results of these studies showed promising antimicrobial activity .
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1, 3-diazole show different biological activities such as antiviral activity .
- Method : Various 1, 3-diazole derivatives were synthesized and tested for their antiviral properties .
- Results : The results of these studies showed promising antiviral activity .
-
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : Pyrazoles present various biological activities, including anti-inflammatory activity .
- Method : Various pyrazole derivatives were synthesized and tested for their anti-inflammatory properties .
- Results : The results of these studies showed promising anti-inflammatory activity .
-
Antidepressant Agents
- Field : Medicinal Chemistry
- Application : Pyrazoles present various biological activities, including antidepressant activity .
- Method : Various pyrazole derivatives were synthesized and tested for their antidepressant properties .
- Results : The results of these studies showed promising antidepressant activity .
-
Antidiabetic Agents
- Field : Medicinal Chemistry
- Application : Pyrazoles present various biological activities, including antidiabetic activity .
- Method : Various pyrazole derivatives were synthesized and tested for their antidiabetic properties .
- Results : The results of these studies showed promising antidiabetic activity .
-
Organometallic Chemistry
- Field : Organometallic Chemistry
- Application : Pyrazoles have a wide range of applications in organometallic chemistry .
- Method : Various pyrazole derivatives were synthesized and used in organometallic chemistry .
- Results : The results of these studies showed promising results in organometallic chemistry .
-
Coordination Chemistry
- Field : Coordination Chemistry
- Application : Pyrazoles have a wide range of applications in coordination chemistry .
- Method : Various pyrazole derivatives were synthesized and used in coordination chemistry .
- Results : The results of these studies showed promising results in coordination chemistry .
-
Azapentalenes Synthesis
properties
IUPAC Name |
3-methoxy-5-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-8(11)5-9(7-10)13-4-2-3-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRSFXUCSHPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-5-(1H-pyrazol-1-yl)aniline | |
CAS RN |
1516412-41-1 | |
| Record name | 3-methoxy-5-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



